8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a 1,4-diazaspiro[4.5]decane core, a thione group at position 2, and substituents including a 4-methylbenzoyl group at position 1 and a phenyl ring at position 3. This structure is part of a broader class of spirocyclic hydantoin analogs, which have been explored for anticonvulsant activity due to their structural resemblance to classical hydantoin drugs like phenytoin .
The thione group may contribute to hydrogen bonding or metal coordination, while the 4-methylbenzoyl substituent likely modulates lipophilicity and metabolic stability.
Properties
IUPAC Name |
(4-methylphenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-16-8-10-19(11-9-16)21(26)25-22(27)20(18-6-4-3-5-7-18)24-23(25)14-12-17(2)13-15-23/h3-11,17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEBXFLBOWJDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, a compound with the CAS number 899910-60-2, has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.51 g/mol. The compound features a spirocyclic structure characterized by the interconnection of two rings through a single atom, which is typical for biologically active molecules.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 899910-60-2 |
| Molecular Formula | C23H24N2OS |
| Molecular Weight | 376.51 g/mol |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Potentially acts as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : May interact with various receptors influencing cellular signaling pathways.
- Antioxidant Activity : Exhibits properties that may scavenge free radicals and reduce oxidative stress.
Biological Activity
Recent studies have indicated that this compound possesses notable biological activities:
- Anticancer Properties : Preliminary data suggest that it may inhibit cancer cell proliferation in vitro.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various assays.
- Antimicrobial Activity : Exhibits activity against certain bacterial strains.
Comparative Analysis
To better understand the uniqueness and efficacy of this compound, it can be compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-thione | Different position of methyl group | Less potent in anticancer activity |
| 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-thione | Lacks methyl group on benzoyl ring | Moderate antimicrobial properties |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their potential applications:
- Study on Anticancer Activity : A study demonstrated that diazaspiro compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that structural modifications could enhance their potency.
- Anti-inflammatory Research : Research indicated that compounds with spirocyclic structures can modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their substituents, molecular weights, and physicochemical properties:
*Molecular weight calculated based on formula.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) in increases solubility but may reduce blood-brain barrier penetration, whereas chloro/bromo substituents (electron-withdrawing) in enhance lipophilicity and target binding .
- Triaza vs. Diazaspiro Systems : The triaza analog (A312766) has an additional nitrogen, altering electronic properties and hydrogen-bonding capacity.
Solubility and Formulation
- Methoxy Derivatives (e.g., ) dissolve readily in DMSO, aiding in vitro assays.
- Brominated/Halogenated Analogs (e.g., ) show lower aqueous solubility, necessitating co-solvents like PEG300 for in vivo studies .
- Target Compound : Its methyl groups likely strike a balance between solubility and membrane permeability, though experimental data is needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
